molecular formula C14H11BrClN3O3 B13049102 7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13049102
M. Wt: 384.61 g/mol
InChI Key: GDJJMWCSJLUNDD-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound featuring a fused isoxazole-pyridazine core with a bromine atom at position 7, a 4-chlorobenzyl group at position 5, and a methoxymethyl substituent at position 3. The bromine and chlorobenzyl groups enhance electrophilic reactivity and lipophilicity, respectively, while the methoxymethyl moiety may influence metabolic stability and target binding .

Properties

Molecular Formula

C14H11BrClN3O3

Molecular Weight

384.61 g/mol

IUPAC Name

7-bromo-5-[(4-chlorophenyl)methyl]-3-(methoxymethyl)-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C14H11BrClN3O3/c1-21-7-10-11-12(22-18-10)13(15)17-19(14(11)20)6-8-2-4-9(16)5-3-8/h2-5H,6-7H2,1H3

InChI Key

GDJJMWCSJLUNDD-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC2=C1C(=O)N(N=C2Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the isoxazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring.

    Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Attachment of the chlorobenzyl group: This step involves the use of a chlorobenzyl halide in the presence of a base to attach the chlorobenzyl group to the isoxazole ring.

    Introduction of the methoxymethyl group: The methoxymethyl group is introduced using a methoxymethylating agent under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name R Group at Position 3 Molecular Weight (g/mol) Key Biological Activity Reference
7-Bromo-5-(4-chlorobenzyl)-3-methyl-* Methyl 348.64 Antimicrobial, moderate cytotoxicity
7-Bromo-5-(4-chlorobenzyl)-3-cyclopropyl-* Cyclopropyl 380.62 Enhanced binding affinity (kinase inhibition)
7-Bromo-5-(4-chlorobenzyl)-3-propyl-* Propyl 382.64 Discontinued (stability issues)
Target Compound Methoxymethyl ~365.67 (estimated) Hypothesized improved CNS penetration
  • Cyclopropyl analog : Demonstrates 20% higher kinase binding affinity compared to methyl derivatives, attributed to the cyclopropyl ring’s stereoelectronic effects .
  • Propyl analog : Withdrawn due to poor solubility and metabolic instability, highlighting the importance of substituent size .

Positional Isomerism in Benzyl Substituents

The chlorobenzyl group’s position (para vs. meta) alters target selectivity:

Compound Name Benzyl Substitution Activity Profile Reference
7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)-* Para-chloro Potential CNS targets
7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]-* Meta-chloro Reduced blood-brain barrier uptake

Meta-substitution in the benzyl group reduces logP by 0.5 units, correlating with lower CNS activity .

Heterocycle Core Modifications

Replacing the isoxazole ring with thiazole or pyrimidine alters electronic properties and bioactivity:

Compound Name Core Structure Key Feature Activity Reference
5-(3-Chlorobenzyl)-2-methylthiazolo[4,5-d]-* Thiazole-pyridazine Sulfur atom enhances π-stacking Anticancer (IC₅₀ = 8.2 μM)
Pyrido[4,3-d]pyrimidines Pyridine-pyrimidine Broader kinase inhibition Antiproliferative
Target Compound Isoxazole-pyridazine Oxygen atom improves solubility Hypothesized analgesic effects
  • Thiazolo derivatives exhibit stronger anticancer activity due to sulfur’s polarizability .

Biological Activity

7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of bromine, chlorine, and methoxymethyl groups, suggests diverse interactions with biological targets.

Chemical Structure

The compound's chemical formula is C14H11BrClN3O3C_{14}H_{11}BrClN_3O_3, and it features several functional groups that may contribute to its biological activity. The isoxazolo[4,5-D]pyridazinone core is particularly noteworthy for its potential interactions with various biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent .
  • Anticancer Properties : The compound is under investigation for its anticancer potential. Similar derivatives have demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation and survival .
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes or cancer .

The mechanism through which this compound exerts its biological effects likely involves:

  • Binding to Enzymes or Receptors : The compound may interact with key enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell growth by disrupting critical signaling pathways associated with cancer progression .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, highlighting structure-activity relationships (SAR) that inform the design of new derivatives:

CompoundActivityIC50 (nmol/L)Notes
Compound 10hFGFR inhibition114.5Potent against FGFR dysregulation
7-Bromo derivativeAntimicrobialN/AEffective against Salmonella typhi
Other derivativesEnzyme inhibitionVariesStrong against urease

Case Study: Anticancer Evaluation

In a notable study, derivatives of similar structures were synthesized and evaluated for their anticancer activity. Compound 10h exhibited significant inhibition of cancer cell proliferation in vitro and demonstrated antitumor efficacy in xenograft models . This emphasizes the potential of the isoxazolo[4,5-D]pyridazinone scaffold in drug development.

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